molecular formula C8H9BrFNO2 B571781 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine CAS No. 1241752-39-5

5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine

Cat. No. B571781
M. Wt: 250.067
InChI Key: LWMPDWPUGLRFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine is a chemical compound that belongs to the pyridine family. It is also known as BFEMP and has a molecular formula of C8H8BrFNO2. This compound has been widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine is not fully understood. However, it is believed to act as a potent inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.

Biochemical And Physiological Effects

5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine has been shown to have various biochemical and physiological effects. It has been shown to have potent anticholinesterase activity, which can lead to an increase in the concentration of acetylcholine in the body. This can have various effects on the nervous system, including increased muscle contractions, improved cognitive function, and improved memory. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which can have potential applications in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have potent anticholinesterase activity, which can be useful in the development of new drugs for the treatment of various diseases. However, there are also some limitations to the use of 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine in lab experiments. It can be toxic at high concentrations, which can limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain situations.

Future Directions

There are several future directions for the use of 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine in scientific research. One potential direction is the development of new drugs for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine as a ligand in the preparation of metal complexes for catalytic applications. Additionally, further research is needed to fully understand the mechanism of action of 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine and its potential applications in various fields.

Synthesis Methods

The synthesis of 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2-methoxypyridine with bromine to form 5-bromo-2-methoxypyridine. The second step involves the reaction of 5-bromo-2-methoxypyridine with potassium fluoride and 2-fluoroethanol to form 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine.

Scientific Research Applications

5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various biologically active compounds. It has also been used as a ligand in the preparation of metal complexes for catalytic applications. Additionally, it has been used in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

5-bromo-3-(2-fluoroethoxy)-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO2/c1-12-8-7(13-3-2-10)4-6(9)5-11-8/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMPDWPUGLRFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine

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